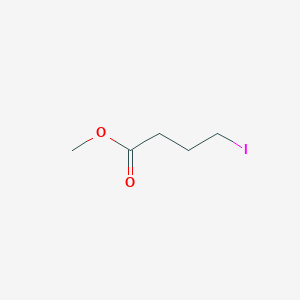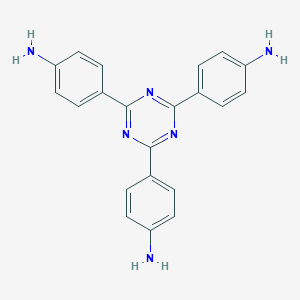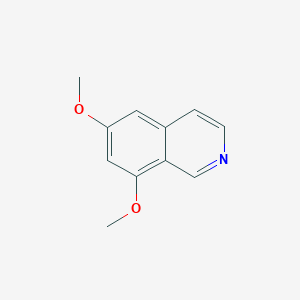![molecular formula C19H26N2O B082943 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline CAS No. 13331-38-9](/img/structure/B82943.png)
4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline, also known as DMABN, is a chemical compound that has been widely used in scientific research. It belongs to the class of organic compounds known as anilines and is commonly used as a fluorescent probe for detecting and measuring various biological processes.
Aplicaciones Científicas De Investigación
4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline has been used in a wide range of scientific research applications. One of its primary uses is as a fluorescent probe for detecting and measuring various biological processes. For example, 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline has been used to study the binding of ligands to proteins, the activity of enzymes, and the transport of ions across cell membranes. 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline has also been used to study the structure and function of DNA and RNA.
Mecanismo De Acción
The mechanism of action of 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline involves its ability to absorb light at specific wavelengths and emit light at longer wavelengths. This property, known as fluorescence, allows 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline to be used as a probe for detecting and measuring various biological processes. When 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline is excited by light of a specific wavelength, it absorbs the energy and enters an excited state. It then emits light at a longer wavelength as it returns to its ground state.
Efectos Bioquímicos Y Fisiológicos
4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline has been shown to have a low toxicity and does not have any significant biochemical or physiological effects. It is rapidly metabolized and excreted from the body, making it a safe and effective tool for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline in lab experiments is its high sensitivity and specificity for detecting and measuring various biological processes. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, one limitation of 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline is its limited stability in aqueous solutions, which can make it difficult to use in some experimental settings.
Direcciones Futuras
There are many future directions for the use of 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline in scientific research. One area of interest is the development of new fluorescent probes that can be used to study specific biological processes. Another area of interest is the development of new imaging techniques that can be used to visualize biological processes in real-time. Additionally, 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline could be used as a tool for drug discovery, as it can be used to identify compounds that bind to specific proteins or enzymes. Overall, 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline is a versatile tool that has many potential applications in scientific research.
Métodos De Síntesis
4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline can be synthesized using a variety of methods. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl chloroacetate in the presence of sodium hydride to form 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]benzaldehyde. This intermediate is then reduced with sodium borohydride to form 4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline.
Propiedades
Número CAS |
13331-38-9 |
|---|---|
Nombre del producto |
4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline |
Fórmula molecular |
C19H26N2O |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H26N2O/c1-6-22-19(15-7-11-17(12-8-15)20(2)3)16-9-13-18(14-10-16)21(4)5/h7-14,19H,6H2,1-5H3 |
Clave InChI |
ATUASRGCOABFFP-UHFFFAOYSA-N |
SMILES |
CCOC(C1=CC=C(C=C1)N(C)C)C2=CC=C(C=C2)N(C)C |
SMILES canónico |
CCOC(C1=CC=C(C=C1)N(C)C)C2=CC=C(C=C2)N(C)C |
Sinónimos |
4,4'-(Ethoxymethylene)bis(N,N-dimethylbenzenamine) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



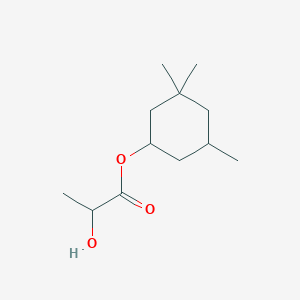
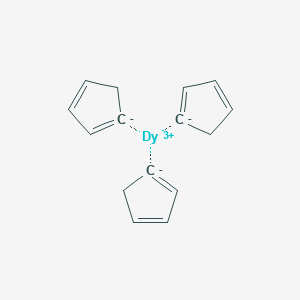
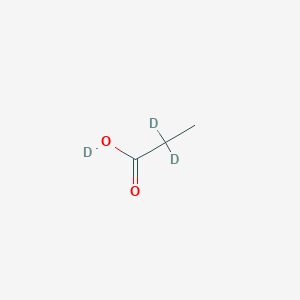
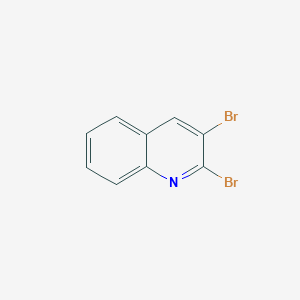
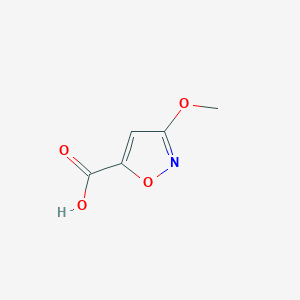

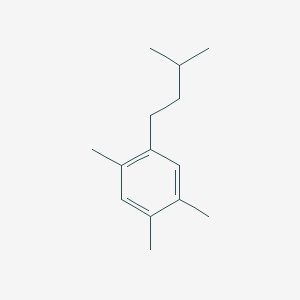
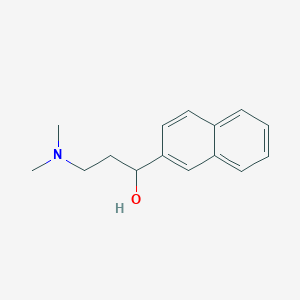
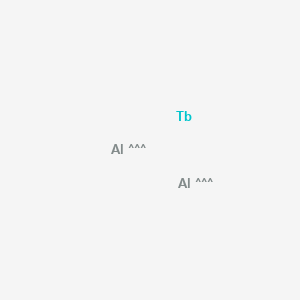

![1H-Pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B82880.png)
